N-(2-Pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Biologically Active Derivatives Synthesis
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, closely related to N-(2-Pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, are synthesized as precursors of biologically active compounds. These compounds, including derivatives with cytostatic, antitubercular, and anti-inflammatory properties, offer potential in medical chemistry and pharmaceutical science due to their biological activity and high purity, exceeding 95% in some cases (Chiriapkin, Kodonidi, & Larsky, 2021).
Antibacterial and Antifungal Activities
Certain thiophene-3-carboxamide derivatives exhibit notable antibacterial and antifungal activities. These compounds, including derivatives like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, show potential for further exploration in antimicrobial applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antitumor Activity
Some derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant antitumor effects. The research includes the synthesis of new series like 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides and their subsequent evaluation for antitumor properties, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antipsychotic Agent Potential
Heterocyclic analogues of 1192U90, including derivatives of benzothiophene, have been studied as potential antipsychotic agents. These compounds, after being evaluated for binding to dopamine and serotonin receptors and their in vivo activities, suggest that certain benzothiophene derivatives might be viable for development as antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Anti-inflammatory Applications
Some compounds based on the benzothiophene structure, including 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one, have been synthesized and identified as promising for anti-inflammatory applications. The modified method for their synthesis and the in silico prognosis of their anti-inflammatory activity make them interesting for further research in this area (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
properties
Product Name |
N-(2-Pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-pyridin-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-13-7-3-4-8-15-13)11-9-18-12-6-2-1-5-10(11)12/h3-4,7-9H,1-2,5-6H2,(H,15,16,17) |
InChI Key |
UCQAMKMTOLXIEF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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